2-(Methylthio)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one
Description
2-(Methylthio)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one is a benzothiazinone derivative with significant relevance in antitubercular drug development. Structurally, it features a nitro group at position 8, a trifluoromethyl group at position 6, and a methylthio (-SCH₃) substituent at position 2 on the benzothiazinone core . This compound serves as a key intermediate in synthesizing clinical candidates like BTZ043 and PBTZ169, which inhibit DprE1, a critical enzyme in Mycobacterium tuberculosis (Mtb) cell wall biosynthesis . The methylthio group at position 2 acts as a leaving group, enabling nucleophilic substitution reactions with amines or piperazine derivatives to generate more potent analogs . Its antimycobacterial activity, while moderate compared to advanced derivatives, underscores its utility as a scaffold for structural optimization.
Properties
IUPAC Name |
2-methylsulfanyl-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2O3S2/c1-19-9-14-8(16)5-2-4(10(11,12)13)3-6(15(17)18)7(5)20-9/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQVMYXCMMDUHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=O)C2=C(S1)C(=CC(=C2)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Yield and Efficiency
The substitution method (Section 2) offers the highest yield (82%) but involves multiple steps. The one-pot approach (Section 3) sacrifices yield (75–80%) for simplicity. Solid-phase synthesis (Section 4) is optimal for large-scale production but requires specialized equipment.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one can undergo various chemical reactions, including:
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Strong bases, nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry
The compound's structural features suggest potential applications in drug discovery and development. The nitro group can serve as a pharmacophore for biological activity, while the trifluoromethyl group may enhance metabolic stability and lipophilicity.
Case Studies:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of benzo[e][1,3]thiazines exhibit antimicrobial properties. Further research is needed to evaluate the efficacy of this specific compound against various pathogens.
- Anti-inflammatory Agents : Compounds with similar structures have been explored for their anti-inflammatory effects. Investigating the anti-inflammatory potential of 2-(Methylthio)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one could yield valuable insights.
Material Science
The unique electronic properties of this compound make it suitable for applications in material science, particularly in the development of organic semiconductors and sensors.
Research Findings:
- Organic Photovoltaics : Research into similar thiazine derivatives has shown promise in enhancing the efficiency of organic photovoltaic cells. This compound could be tested for its ability to function as an electron acceptor or donor in photovoltaic systems.
- Fluorescent Sensors : The incorporation of the trifluoromethyl group can enhance fluorescence properties, making it a candidate for developing fluorescent sensors for environmental monitoring.
Environmental Studies
Given its chemical stability and potential bioactivity, this compound could be investigated for its role in environmental chemistry.
Potential Applications:
- Pollutant Degradation : The compound may be evaluated for its ability to degrade pollutants or act as a catalyst in environmental remediation processes.
- Toxicological Studies : Understanding the environmental impact and toxicity of this compound is crucial for assessing its safety in potential applications.
Mechanism of Action
The mechanism of action of 2-(Methylthio)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins . The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can induce cellular damage or apoptosis .
Comparison with Similar Compounds
Key Insights :
- Piperazine sulfonyl derivatives (e.g., BTZ043) exhibit nanomolar potency due to improved enzyme inhibition and cellular penetration .
- Spirocyclic R-groups, such as 1,4-dithia-8-azaspiro[4.5]decane, maximize activity by enhancing hydrophobic interactions with DprE1 .
Bioisosteric Replacement of Nitro Group
Replacing the nitro group at position 8 with bioisosteres aims to reduce toxicity while retaining efficacy:
Key Insights :
- The nitro group is critical for covalent binding to DprE1 but contributes to off-target reactivity .
- Cyano substitution maintains efficacy while mitigating safety concerns, making it a promising bioisostere .
Impact of Trifluoromethyl Group on Activity
The trifluoromethyl (-CF₃) group at position 6 is invariant across derivatives due to its role in:
Electron-withdrawing effects: Stabilizes the benzothiazinone core and enhances electrophilicity at position 2 .
Hydrophobic interactions : Binds to a hydrophobic pocket in DprE1, improving affinity .
Replacing -CF₃ with -CH₃ or halogens (e.g., -Cl) reduces potency by >100-fold, confirming its indispensability .
Pharmacokinetic and Stability Enhancements
Structural modifications improve pharmacokinetics (PK) and stability:
Biological Activity
2-(Methylthio)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one (CAS No. 1344087-73-5) is a compound belonging to the benzo[e][1,3]thiazine class, characterized by its complex structure that includes a methylthio group and trifluoromethyl substituents. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and enzyme inhibition.
- Molecular Formula : CHFNOS
- Molecular Weight : 322.28 g/mol
- Purity : ≥95%
- Storage Conditions : Sealed in a dry environment at 2-8°C
Biological Activity Overview
The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in neurological functions.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit significant inhibition of acetylcholinesterase (AChE), a critical enzyme in neurotransmission. A study evaluating thiazolidinone derivatives demonstrated that specific structural modifications can enhance AChE inhibition, suggesting potential applications in treating Alzheimer's disease .
Case Studies
-
Inhibition of Acetylcholinesterase :
- A study found that thiazolidinones with similar structural motifs exhibited IC values ranging from 3.11 μM to 55.36 μM against AChE isoforms derived from rat brain tissues. The findings suggest that modifications to the thiazolidinone structure can lead to enhanced inhibitory activity, indicating that derivatives of this compound could be explored for similar effects .
-
Neuroprotective Effects :
- Compounds with the benzothiazole framework have shown neuroprotective properties in various models of ischemia/reperfusion injury. Preliminary tests indicated that certain derivatives possess antioxidant capabilities and can scavenge reactive oxygen species (ROS), which is crucial for neuronal health .
Data Tables
The mechanism by which this compound exerts its biological effects likely involves the following pathways:
- AChE Inhibition : By binding to the active site of AChE, the compound may prevent the breakdown of acetylcholine, thus enhancing cholinergic signaling.
- Antioxidant Activity : The presence of the methylthio and nitro groups may contribute to the compound's ability to neutralize free radicals, providing neuroprotection against oxidative stress.
Q & A
Q. How should researchers design experiments to assess environmental fate and ecotoxicology?
- Methodological Answer : Follow ISO 14507 guidelines for soil/water partitioning studies. Use LC-MS/MS to quantify degradation products in simulated sunlight (Xe lamp). For ecotoxicity, conduct acute/chronic assays on Daphnia magna or Danio rerio, referencing OECD Test No. 203/210. Compare with structurally related compounds to infer persistence .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
